molecular formula C16H13N2O2+ B14643236 Isoquinolinium, 5-nitro-2-(phenylmethyl)- CAS No. 52166-52-6

Isoquinolinium, 5-nitro-2-(phenylmethyl)-

Cat. No.: B14643236
CAS No.: 52166-52-6
M. Wt: 265.29 g/mol
InChI Key: VAZPDZMZUJEZME-UHFFFAOYSA-N
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Description

Isoquinolinium, 5-nitro-2-(phenylmethyl)- is a heterocyclic compound that belongs to the class of isoquinolinium salts. This compound is characterized by the presence of a nitro group at the 5-position and a phenylmethyl group at the 2-position of the isoquinolinium ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 5-nitro-2-(phenylmethyl)- typically involves the alkylation of isoquinoline derivatives with halogen-containing reagents. One common method is the bromination of N,N-dipropargylammonium salts, followed by the nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . This process is characterized by mild reaction conditions and good yields of the target product.

Industrial Production Methods

Industrial production of Isoquinolinium, 5-nitro-2-(phenylmethyl)- may involve large-scale synthesis using similar synthetic routes as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 5-nitro-2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong bases or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized isoquinolinium salts .

Mechanism of Action

The mechanism of action of Isoquinolinium, 5-nitro-2-(phenylmethyl)- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolinium, 5-nitro-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

52166-52-6

Molecular Formula

C16H13N2O2+

Molecular Weight

265.29 g/mol

IUPAC Name

2-benzyl-5-nitroisoquinolin-2-ium

InChI

InChI=1S/C16H13N2O2/c19-18(20)16-8-4-7-14-12-17(10-9-15(14)16)11-13-5-2-1-3-6-13/h1-10,12H,11H2/q+1

InChI Key

VAZPDZMZUJEZME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC3=C(C=C2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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